Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-
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Overview
Description
Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- is an organic compound that contains a phenyl functional group, a carboxylic acid functional group, a nitro functional group, and a sulfonamide group. This compound is used in various organic synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- involves multiple steps. One common method includes the nitration of phenylacetic acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and sulfonation processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as zinc and ammonium chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Zinc and ammonium chloride are commonly used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of an amino group.
Substitution: Electrophilic aromatic substitution can introduce various substituents onto the aromatic ring, depending on the reagents used.
Scientific Research Applications
Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- involves its interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This inhibition can lead to various biological effects, including anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Contains a phenyl functional group and a carboxylic acid functional group.
4-Nitrophenylacetic acid: Contains a nitro group at the para position of the phenyl ring.
2-Nitrodiphenylamine: Contains a nitro group and an amine group on a diphenyl structure.
Uniqueness
Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical and biological properties. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
61154-61-8 |
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Molecular Formula |
C15H14N2O6S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-[benzyl-(2-nitrophenyl)sulfamoyl]acetic acid |
InChI |
InChI=1S/C15H14N2O6S/c18-15(19)11-24(22,23)16(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)17(20)21/h1-9H,10-11H2,(H,18,19) |
InChI Key |
JFYNRDFGYYKXOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
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